molecular formula C9H9IN4O2 B8805863 Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate CAS No. 1005785-69-2

Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate

Cat. No. B8805863
M. Wt: 332.10 g/mol
InChI Key: WXLNAUSSFNNAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate is a useful research compound. Its molecular formula is C9H9IN4O2 and its molecular weight is 332.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1005785-69-2

Product Name

Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate

Molecular Formula

C9H9IN4O2

Molecular Weight

332.10 g/mol

IUPAC Name

ethyl N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

InChI

InChI=1S/C9H9IN4O2/c1-2-16-9(15)12-7-5-14-8(11-7)4-3-6(10)13-14/h3-5H,2H2,1H3,(H,12,15)

InChI Key

WXLNAUSSFNNAEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN2C(=N1)C=CC(=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-6-iodopyridazine (27.0 g, 122 mmol) in N,N-dimethylacetamide (270 mL) were added ethyl (chloroacetyl)carbamate (32.4 g, 195 mmol) and disodium hydrogenphosphate (43.4 g, 305 mmol), and the mixture was stirred at 110° C. for 3 hr. After cooling the mixture to room temperature, water (810 mL) was added, and the precipitated crystals were filtrated, and washed with acetonitrile and ether to give the title compound (33.0 g, 81%) as a dark brown powder.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
810 mL
Type
reactant
Reaction Step Two
Yield
81%

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